molecular formula C11H11NO B8524335 (3-Methylquinolin-5-yl)methanol

(3-Methylquinolin-5-yl)methanol

Cat. No. B8524335
M. Wt: 173.21 g/mol
InChI Key: YGOGWBBUIOLHHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08404723B2

Procedure details

30.0 g (173 mmol) of the compound from example 22A are taken up in 850 ml of dichloromethane, and 240.0 g of manganese(IV) oxide are added. The mixture is stirred at room temperature for 16 h and then filtered through kieselguhr. The latter is washed with dichloromethane, and the filtrate is concentrated in a rotary evaporator. Drying the residue results in 23.0 g (75% of theory) of the title compound.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
850 mL
Type
solvent
Reaction Step Two
Quantity
240 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[C:10]([CH:11]=1)=[C:9]([CH2:12][OH:13])[CH:8]=[CH:7][CH:6]=2>ClCCl.[O-2].[Mn+4].[O-2]>[CH3:1][C:2]1[CH:3]=[N:4][C:5]2[CH:6]=[CH:7][CH:8]=[C:9]([CH:12]=[O:13])[C:10]=2[CH:11]=1 |f:2.3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
CC=1C=NC2=CC=CC(=C2C1)CO
Step Two
Name
Quantity
850 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
240 g
Type
catalyst
Smiles
[O-2].[Mn+4].[O-2]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through kieselguhr
WASH
Type
WASH
Details
The latter is washed with dichloromethane
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
Drying the residue

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
CC=1C=NC=2C=CC=C(C2C1)C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.